Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate
Description
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate is a chlorinated aromatic ester featuring a central cyclobutane ring substituted with two dicarboxylate groups, each esterified to a 2,4,5-trichlorophenyl moiety.
Properties
CAS No. |
64011-98-9 |
|---|---|
Molecular Formula |
C18H10Cl6O4 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H10Cl6O4/c19-9-3-13(23)15(5-11(9)21)27-17(25)7-1-2-8(7)18(26)28-16-6-12(22)10(20)4-14(16)24/h3-8H,1-2H2 |
InChI Key |
UGCKKVQVFGJJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
- Activation of the Acid: Cyclobutane-1,2-dicarboxylic acid is converted into its corresponding acid dichloride using reagents such as thionyl chloride (SOCl2) in the presence of catalytic amounts of dimethylformamide (DMF) to facilitate the reaction.
- Esterification: The acid dichloride intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the bis-ester product.
- Reaction Conditions: Refluxing in an inert solvent (e.g., dichloromethane or chloroform) is common, with temperature and time optimized for maximum yield and purity.
This method is favored due to its straightforward approach and relatively high selectivity for the diester product.
Alternative Synthetic Routes Involving Cyclobutane Ring Formation
Although the direct esterification method is standard, other synthetic approaches to cyclobutane derivatives, including substituted cyclobutanes, have been developed. These methods may be adapted for the preparation of this compound or related analogs.
Ring Contraction from Pyrrolidines: Recent research has demonstrated a stereoselective synthesis of multisubstituted cyclobutanes via ring contraction of pyrrolidines using iodonitrene chemistry. This approach involves electrophilic amination, nitrogen extrusion, and formation of a 1,4-biradical intermediate leading to cyclobutane ring formation. While this method is more complex, it offers stereochemical control and functional group compatibility, which might be exploited for substituted cyclobutanes with ester functionalities.
Decarboxylative Halogenation and Subsequent Functionalization: Decarboxylative halogenation reactions of dicarboxylic acids can lead to halogenated cyclobutane derivatives, which can be further functionalized to esters. However, yields for chlorodecarboxylation of 1,2-dicarboxylic acids tend to be low, limiting practical application for this specific compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | Cyclobutane-1,2-dicarboxylic acid, 2,4,5-trichlorophenol | Thionyl chloride (SOCl2), DMF catalyst, reflux | Straightforward, high selectivity | Requires careful handling of acid chlorides |
| Ring Contraction of Pyrrolidines | Pyrrolidine derivatives | Iodonitrene species, thermal conditions | Stereoselective, functional group tolerance | Complex, moderate yields |
| Decarboxylative Halogenation | 1,2-Dicarboxylic acids | Halogen sources, radical initiators | Potential for halogenated intermediates | Low yields, less direct for ester synthesis |
Research Findings and Analytical Data
Reaction Yields and Purity: The esterification approach typically affords the desired this compound in good yields, though exact percentages vary depending on reaction conditions and purification methods.
Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity of the synthesized compound. Mass spectrometry and chromatographic techniques further support analytical characterization.
Mechanistic Insights: The ring contraction method involves radical intermediates such as 1,4-biradicals, indicating a radical pathway that can be influenced by radical scavengers. This mechanistic understanding aids in optimizing reaction conditions for substituted cyclobutanes.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Properties of Structural Analogs
Research Findings and Implications
- Stability : Cyclobutane’s ring strain may reduce thermal stability compared to benzene or cyclohexane analogs but could enhance reactivity in polymerization .
- Environmental Impact: Higher chlorination (e.g., 2,4,6-tetrachlorophenol) correlates with persistence and toxicity, but ester groups may mitigate this via hydrolysis .
Biological Activity
Introduction
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate (CAS No. 64011-98-9) is a synthetic compound with potential biological activity. This article examines its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C18H10Cl6O4
- Molecular Weight : 502.99 g/mol
- Chemical Structure : The compound features a cyclobutane ring with two carboxylate groups and two 2,4,5-trichlorophenyl moieties.
The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that the compound may influence metabolic pathways and exhibit antifungal and cytotoxic properties.
Biological Activity
- Antifungal Activity :
-
Cytotoxicity :
- The compound has been tested for cytotoxic effects on human cancer cell lines. It demonstrated a cytostatic effect in MCF-7 breast cancer cells, characterized by cell growth arrest and induction of lipid droplet formation. The effective concentration (EC50) for lipid droplet formation was found to be 15 µM .
- Metabolic Stability :
Case Studies
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound's toxicity profile needs thorough investigation to understand its safety margins for therapeutic use. Current data suggest potential hazards associated with chlorinated compounds; therefore, careful handling and usage guidelines should be established .
Q & A
Q. What are the recommended synthetic routes for Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate, and how can reaction efficiency be optimized?
The compound is synthesized via esterification of cyclobutane-1,2-dicarboxylic acid (or its dimethyl ester) with 2,4,5-trichlorophenol. Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) are used. Optimization involves stoichiometric control of phenolic groups (1:2 molar ratio for diesters), inert atmosphere to prevent oxidation, and Dean-Stark traps for azeotropic water removal. Purity can be enhanced via column chromatography using silica gel and non-polar solvents .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm ester linkages (δ ~4.3–5.0 ppm for ester protons) and aromatic chlorine substitution patterns (splitting due to J-coupling).
- FT-IR : Detect carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., m/z ~550–600 range) and fragmentation patterns.
- XRD : Resolve crystal structure if single crystals are obtainable .
Q. What solvent systems are suitable for recrystallizing this compound, given its hydrophobic aryl groups?
Use mixed solvents like ethyl acetate/hexane or dichloromethane/methanol. Slow evaporation under reduced pressure improves crystal formation. Solubility parameters can be cross-referenced with structurally similar esters (e.g., bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, CAS 84-71-9) .
Advanced Research Questions
Q. How can reaction mechanisms for the nucleophilic substitution of chlorine atoms in this compound be experimentally validated?
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH using UV-Vis spectroscopy.
- Isotopic Labeling : Replace ²H/¹⁸O in solvent to track proton transfer steps.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict activation energies and transition states, validated against experimental data .
Q. What methodologies resolve discrepancies in reported thermal stability data for this compound?
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to assess decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Purity Assessment : Use HPLC (C18 columns, acetonitrile/water mobile phase) to rule out impurities affecting stability. Compare with standards from NIST databases .
Q. How can computational chemistry predict the reactivity of this compound in polymer cross-linking applications?
- Molecular Dynamics (MD) : Simulate interactions with epoxy resins (e.g., bis(2,3-epoxypropyl) esters, CAS 21544-03-6) to assess cross-linking efficiency.
- Solvent-Accessible Surface Area (SASA) : Identify steric hindrance from trichlorophenyl groups.
- Reactivity Ratios : Calculate using Mayo-Lewis equations for copolymerization studies .
Q. What experimental designs are recommended to analyze contradictory solubility data in polar vs. non-polar solvents?
- Hansen Solubility Parameters : Compare with analogs like bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9).
- Cloud Point Titration : Gradually add poor solvents (e.g., water to DMSO solutions) to determine solubility limits.
- Molecular Dynamics (MD) : Simulate solvation shells to explain polarity-driven discrepancies .
Methodological Framework Integration
Q. How can this compound’s environmental fate be studied within a theoretical framework of atmospheric chemistry?
- EPACT Guidelines : Apply DOE Atmospheric Chemistry Program methodologies (e.g., heterogeneous reaction studies on silica surfaces).
- GC-MS Headspace Analysis : Track volatile degradation products under UV exposure.
- QSAR Models : Predict biodegradation pathways using substituent constants (e.g., Hammett σ values for chlorine groups) .
Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical purity?
- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring (e.g., in-situ IR probes).
- Membrane Separation : Use nanofiltration to isolate diastereomers, referencing CRDC subclass RDF2050104 .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s catalytic activity in ester hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
